Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate
Description
Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate (CAS: 1858257-24-5) is a synthetic organic compound featuring a benzoate ester core substituted with a 4-chlorobenzyl group and a phenylsulfonyl moiety on the adjacent amino group. Its molecular formula is C21H17ClN2O4S, with an average molecular mass of 428.89 g/mol.
Properties
IUPAC Name |
methyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c1-27-21(24)19-9-5-6-10-20(19)23(15-16-11-13-17(22)14-12-16)28(25,26)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHFBBRYAIBYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136924 | |
| Record name | Benzoic acid, 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858257-24-5 | |
| Record name | Benzoic acid, 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858257-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
Recent studies have highlighted the potential of methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate as an allosteric modulator for Hepatitis B virus core protein. This compound exhibits promising antiviral activity, suggesting its utility in developing therapeutic agents for Hepatitis B infections. The modulation of viral proteins can potentially reduce replication rates and enhance immune responses against the virus .
1.2 Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which is crucial for developing new antibiotics amid rising antibiotic resistance .
Agricultural Applications
2.1 Herbicidal Properties
This compound has been investigated for its herbicidal activity. It acts by disrupting specific biochemical pathways in plants, leading to inhibited growth and eventual plant death. This application is particularly relevant in formulating herbicides that target resistant weed species .
2.2 Plant Growth Regulation
In addition to its herbicidal properties, this compound may also serve as a plant growth regulator. By modulating hormonal pathways within plants, it can promote or inhibit growth depending on concentration and application timing, offering a tool for precision agriculture .
Material Science Applications
3.1 Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials, making it suitable for high-performance applications .
3.2 Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound is also explored in the formulation of coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in industrial applications where durability and resistance to environmental factors are essential .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate with structurally or functionally related compounds, focusing on synthesis, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Analysis
Structural Variations and Reactivity The phenylsulfonyl group in the target compound distinguishes it from analogs like Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate (), where a sulfanyl (-S-) group replaces sulfonyl (-SO₂-). The biphenyl-sulfonyl analog () introduces additional aromaticity, increasing molecular weight (448.87 g/mol vs. 428.89 g/mol) and lipophilicity. This may enhance membrane permeability but reduce aqueous solubility .
Synthetic Efficiency The target compound’s synthesis (95% purity, ) is comparable to Methyl 2-((4-chlorobenzyl)amino)benzoate (27a) (87% yield, ). However, Methyl 2-(benzylamino)benzoate (27b) (31% yield) highlights the impact of substituent choice on reaction efficiency, likely due to steric hindrance from bulkier groups .
Functional Applications Antiviral Potential: The target compound shares a benzoate core with Methyl 2-((4-chlorobenzyl)amino)benzoate (27a), which was studied for alphavirus inhibition. The addition of the phenylsulfonyl group may modulate steric or electronic interactions with viral targets . Herbicidal Analogs: Sulfonylurea derivatives like metsulfuron methyl ester () act as acetolactate synthase inhibitors, a mechanism distinct from the target compound’s hypothesized antiviral activity .
Physicochemical Properties The diethylaminoethyl ester in ’s compound introduces a basic nitrogen, enhancing solubility in acidic environments. In contrast, the target compound’s neutral sulfonamide and ester groups may favor lipid bilayer penetration .
Research Findings and Implications
- Antiviral Activity : Compounds with chlorobenzyl and sulfonamide groups (e.g., ’s anthranilamides) show promise against neurotropic alphaviruses. The target compound’s phenylsulfonyl group could enhance stability or target affinity compared to simpler analogs .
- Synthetic Challenges : Lower yields in certain analogs (e.g., 27b at 31%) underscore the need for optimized conditions when introducing bulky or electron-deficient substituents .
Preparation Methods
Formation of Phenylsulfonyl Amino Intermediate
The initial step involves the synthesis of the phenylsulfonyl amine intermediate by reacting an appropriate amine or amine derivative with phenylsulfonyl chloride under controlled conditions. This reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to neutralize the hydrochloric acid formed.
| Parameter | Details |
|---|---|
| Reactants | Amine derivative + PhSO2Cl |
| Solvent | Dichloromethane or THF |
| Base | Triethylamine |
| Temperature | 0°C to room temperature |
| Reaction time | 2–6 hours |
| Yield | 70–90% |
This step yields the phenylsulfonyl amine intermediate, which is key for subsequent functionalization.
Introduction of 4-Chlorobenzyl Group
The 4-chlorobenzyl moiety is introduced typically by nucleophilic substitution or reductive amination. A common approach involves reacting the phenylsulfonyl amine intermediate with 4-chlorobenzyl chloride or 4-chlorobenzaldehyde under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
| Parameter | Details |
|---|---|
| Reactants | Phenylsulfonyl amine + 4-chlorobenzyl chloride or aldehyde |
| Solvent | Dichloromethane, methanol, or acetonitrile |
| Reducing agent | Sodium triacetoxyborohydride or NaBH3CN |
| Temperature | Room temperature to 40°C |
| Reaction time | 4–24 hours |
| Yield | 60–85% |
This step results in the formation of the N-(4-chlorobenzyl)-phenylsulfonyl amino intermediate.
Final Assembly and Purification
The final step involves coupling the sulfonamide intermediate bearing the 4-chlorobenzyl group with the methyl 2-aminobenzoate or its derivatives under appropriate conditions to yield methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate.
Purification is typically done by column chromatography or recrystallization. The product is characterized by NMR, infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity.
Research Findings and Optimization
Catalyst Use: Palladium or nickel catalysts are often employed in related cross-coupling reactions involving aryl halides and organozinc reagents to improve selectivity and yields, although direct application to this compound’s synthesis is less documented.
Reaction Monitoring: TLC is used to monitor the progress of each reaction step, ensuring complete conversion before proceeding.
Spectroscopic Confirmation: NMR spectroscopy confirms the chemical shifts consistent with the methyl ester, sulfonyl, and chlorobenzyl groups. IR spectroscopy identifies characteristic sulfonyl (S=O) stretches.
Yield Optimization: Controlling temperature and solvent polarity has been shown to improve yields. For example, refluxing in THF or dichloromethane with appropriate bases and catalysts enhances reaction efficiency.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reactants | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| 1 | Sulfonamide formation | Amine derivative + phenylsulfonyl chloride | DCM/THF, triethylamine, 0°C–RT, 2–6 h | 70–90% | Base neutralizes HCl byproduct |
| 2 | Nucleophilic substitution / reductive amination | Phenylsulfonyl amine + 4-chlorobenzyl chloride/aldehyde + reducing agent | DCM/MeOH, NaBH(OAc)3 or NaBH3CN, RT–40°C, 4–24 h | 60–85% | Reductive amination preferred for selectivity |
| 3 | Esterification (if needed) | Benzoic acid derivative + methanol + acid catalyst | Reflux, 6–12 h | 80–95% | Fischer esterification or methylation |
| 4 | Coupling and purification | Intermediates from steps 1–3 | Chromatography or recrystallization | — | Final product confirmed by NMR, IR, MS |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and sulfonylation. For example, Methyl 2-aminobenzoate can react with 4-chlorobenzyl chloride in the presence of a base (e.g., tert-BuOK) in anhydrous DMF under nitrogen to form the intermediate, followed by sulfonylation with phenylsulfonyl chloride. Reaction conditions (e.g., 18 hours at room temperature) and purification via liquid-liquid extraction (e.g., ethyl acetate and NaHCO₃) yield the target compound with ~87% efficiency .
Q. How is X-ray crystallography applied to confirm the structural configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving stereochemistry. For analogous sulfonamide derivatives, crystals are grown in methanol/water solutions, and data collection is performed at low temperatures (e.g., 173 K) using Mo-Kα radiation. Structural refinement software (e.g., SHELXL) confirms bond angles, dihedral angles, and hydrogen-bonding networks, ensuring accuracy in spatial arrangement .
Q. What analytical techniques validate purity and identity during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects impurities (<0.5%) .
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm functional groups (e.g., sulfonamide NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on sulfonamide analogs, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C under nitrogen to prevent hydrolysis. Waste disposal should follow institutional guidelines for sulfonamide-containing compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and crystallographic data for this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamers in solution). To address this:
- Perform variable-temperature NMR to detect conformational changes.
- Compare DFT-calculated NMR chemical shifts with experimental data to identify stable conformers.
- Use X-ray crystallography to validate the solid-state structure, as seen in related sulfonamides .
Q. What strategies improve yields in multi-step syntheses of this compound?
- Methodological Answer :
- Optimize Reaction Conditions : For sulfonylation, use excess phenylsulfonyl chloride (1.2 eq) and DMAP as a catalyst to reduce side reactions.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) after each step to isolate intermediates.
- Scale-Up Adjustments : Replace DMF with THF for easier solvent removal, as demonstrated in analogous syntheses .
Q. How does modifying the phenylsulfonyl group affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on sulfonylurea herbicides (e.g., metsulfuron-methyl) show that electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance enzyme inhibition. For this compound, replacing the phenylsulfonyl moiety with pyrimidinylsulfonyl groups could alter binding affinity to target proteins, as seen in acetylcholinesterase inhibitors .
Q. How to design experiments to study the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Kᵢ) against target enzymes (e.g., ALS enzyme in plants) .
- Molecular Docking : Perform in silico docking (AutoDock Vina) using crystallographic data to predict binding modes .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
